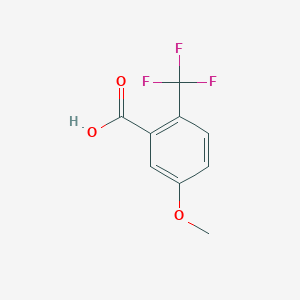

5-methoxy-2-(trifluoromethyl)Benzoic acid

描述

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound (C₉H₇F₃O₃) reflects its substitution pattern on the benzoic acid scaffold. The methoxy group occupies the 5-position, while the trifluoromethyl group is at the 2-position relative to the carboxylic acid functionality. Key structural descriptors include:

- Molecular formula : C₉H₇F₃O₃

- SMILES notation : COC₁=CC(=C(C=C₁)C(F)(F)F)C(=O)O

- Molecular weight : 220.14 g/mol

The trifluoromethyl group adopts a planar configuration due to sp² hybridization, while the methoxy group’s oxygen atom participates in resonance with the aromatic ring, donating electron density.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remain limited, related compounds provide insights. For example, p-methoxybenzoic acid (anisic acid) forms hydrogen-bonded dimers in the solid state, with a carboxyl O–H⋯O bond length of 2.643 Å. In contrast, ortho-substituted analogs like 2-(trifluoromethyl)benzoic acid exhibit monoclinic crystal systems (space group P2₁/c) with a = 4.8816 Å, b = 20.6948 Å, and β = 109.544°. These findings suggest that steric hindrance from ortho substituents may distort the benzoic acid plane, though computational models predict a near-planar conformation for this compound.

Electronic Effects of Methoxy and Trifluoromethyl Substituents

The substituents exert opposing electronic effects:

| Substituent | Position | Hammett σ (meta) | Hammett σ (para) | Electronic Effect |

|---|---|---|---|---|

| -OCH₃ | 5 | +0.11 | -0.27 | EDG (resonance) |

| -CF₃ | 2 | 0.43 | 0.54 | EWG (inductive) |

The methoxy group donates electron density via resonance to the para and ortho positions, while the -CF₃ group withdraws electrons inductively. This creates a polarized electronic environment, increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. Density functional theory (DFT) calculations predict a LUMO-HOMO energy gap of ~4.5 eV, indicative of moderate reactivity.

Comparative Analysis with Ortho-Substituted Benzoic Acid Derivatives

Comparative studies highlight positional isomer effects:

- Acidity : The ortho-CF₃ group in 2-(trifluoromethyl)benzoic acid (pKa ≈ 1.7) enhances acidity more effectively than the meta-CF₃ group due to proximity to the -COOH group.

- Steric effects : Ortho substituents introduce steric strain, as seen in 2-methoxybenzoic acid (o-anisic acid), where the methoxy group forces the carboxylic acid out of the aromatic plane by ~22.9°. In contrast, this compound avoids such strain due to its para-methoxy placement.

- Resonance vs. inductive dominance : Para-methoxy groups exhibit stronger EDG effects (-σ = 0.27) than ortho-methoxy groups (-σ = 0.12), whereas ortho-CF₃ groups show weaker EWG effects than para-CF₃ groups.

属性

IUPAC Name |

5-methoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDOWBGYPYBWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733753 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-31-4 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 5-methoxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under reflux conditions .

Industrial Production Methods

Industrial production of 5-methoxy-2-(trifluoromethyl)benzoic acid often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反应分析

Types of Reactions

5-Methoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzaldehyde or this compound.

Reduction: Formation of 5-methoxy-2-methylbenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

科学研究应用

Chemical Synthesis Applications

Building Block in Organic Chemistry

5-Methoxy-2-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable for creating pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for drug design and development .

Synthesis Methods

The synthesis typically involves:

- Trifluoromethylation : Introducing the trifluoromethyl group using agents like trifluoromethyl iodide (CF₃I) under basic conditions.

- Methoxylation : Adding the methoxy group through methylation reactions.

- Carboxylation : Forming the carboxylic acid functional group via oxidation processes .

| Synthesis Method | Reagents Used | Conditions |

|---|---|---|

| Trifluoromethylation | CF₃I, Cs₂CO₃ | Reflux |

| Methoxylation | Methylating agents | Varies |

| Carboxylation | Oxidizing agents | Varies |

Biological Applications

Ligand in Binding Studies

Research has indicated that this compound can act as a ligand in binding studies with proteins and enzymes. This property is particularly useful in drug discovery and development, where understanding molecular interactions is critical .

Anti-inflammatory Effects

Compounds containing trifluoromethyl groups have shown enhanced anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses. This positions this compound as a potential candidate for developing anti-inflammatory drugs .

Neuropharmacological Activity

Recent investigations have explored the neuropharmacological effects of this compound. It has been associated with influencing neurotransmitter systems and exhibiting anxiolytic or antidepressant-like activities in animal models. For instance, studies have shown its potential to affect orexin receptors, which are involved in regulating arousal and appetite .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to enhance solubility and bioactivity makes it a preferred choice for formulating various chemical products .

Case Study 1: Drug Development

A study evaluated the efficacy of this compound derivatives in modulating inflammatory pathways. The findings indicated that these derivatives could significantly reduce inflammation in vitro, suggesting their potential use as therapeutic agents for inflammatory diseases.

Case Study 2: Neuropharmacological Research

In a behavioral study involving rats, derivatives of this compound were tested for their effects on anxiety-related behaviors. Results demonstrated a marked reduction in anxiety responses, indicating that these compounds could be developed into anxiolytic medications.

作用机制

The mechanism of action of 5-methoxy-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability .

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents significantly influences the acidity and reactivity of benzoic acid derivatives:

Key Observations :

- Trifluoromethyl and nitro groups lower pKa more effectively than methyl or amino groups due to their electron-withdrawing nature.

- The methoxy group at the 5-position provides moderate steric hindrance but minimal electronic contribution compared to the 2-position substituents.

Solubility and Physical Properties

- Trifluoromethyl Derivatives: Exhibit lower aqueous solubility compared to methyl or amino-substituted analogs due to increased hydrophobicity.

- Sulfonyl and Nitro Derivatives: Despite high acidity, their polar groups (e.g., –SO₂CH₃, –NO₂) improve solubility in polar aprotic solvents like DMF or DMSO .

生物活性

5-Methoxy-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 238.16 g/mol. The presence of the methoxy group enhances solubility, while the trifluoromethyl group increases lipophilicity, potentially enhancing bioactivity.

Anti-inflammatory Effects

Research indicates that benzoic acid derivatives can modulate inflammatory responses. In particular, compounds that include trifluoromethyl groups often demonstrate enhanced anti-inflammatory effects due to their ability to interact with inflammatory mediators. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Neuropharmacological Activity

This compound has been associated with neuropharmacological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models. For example, the compound has been shown to affect orexin receptors, which are involved in regulating arousal and appetite .

Study on Protein Degradation Systems

A study evaluated the biological activity of various benzoic acid derivatives, including those structurally related to this compound. The findings indicated that these compounds could promote the activity of proteasomal and autophagy-lysosome pathways in human fibroblasts, suggesting potential applications in anti-aging therapies .

Neuropharmacological Investigations

In a neuropharmacological context, a related compound was tested for its effects on anxiety and fear responses in rats. The results demonstrated that it attenuated cardiovascular responses to conditioned fear and influenced learning and memory processes positively . This suggests that this compound may also exhibit similar neuroprotective properties.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as TMSCF3.

- Methoxylation : Addition of the methoxy group through methylation reactions.

- Carboxylation : Formation of the carboxylic acid functional group via oxidation processes.

These steps can be optimized based on desired yields and purity levels .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H8F3O2 | Contains both methoxy and trifluoromethyl groups |

| 3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid | C10H8F3N | Includes a cyano group enhancing reactivity |

| 2-(Trifluoromethyl)benzoic acid | C8H6F3O2 | Lacks methoxy group but retains trifluoromethyl |

常见问题

Basic Research Questions

Q. What are common synthetic routes for 5-methoxy-2-(trifluoromethyl)benzoic acid derivatives in medicinal chemistry?

- Methodology : The compound is synthesized via amide condensation between amines (e.g., piperidine derivatives) and substituted benzoic acids. A typical protocol involves using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent, DIPEA as a base, and dry DMF as the solvent. Post-synthesis, methoxy deprotection is achieved using boron tribromide (BBr₃) in dichloromethane to yield hydroxyl-substituted derivatives .

- Example : In the synthesis of (4-(4-isopropylbenzoyl)piperidin-1-yl)(5-methoxy-2-(trifluoromethyl)phenyl)methanone (compound 27 ), this compound (26 ) was reacted with a piperidine derivative under HATU/DIPEA conditions, yielding 75% product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C-NMR : Essential for confirming the chemical environment of the trifluoromethyl and methoxy groups. For example, in compound 27 , distinct peaks for the trifluoromethyl group (~δ 125–130 ppm in 13C-NMR) and methoxy protons (~δ 3.8–4.0 ppm in 1H-NMR) are observed .

- HPLC : Used to assess purity (e.g., 95% peak area at 254 nm for compound 22b ) .

- Elemental Analysis : Validates stoichiometric composition, though discrepancies in calculated vs. observed values may arise due to hygroscopicity or solvent retention .

Advanced Research Questions

Q. How can reaction conditions be optimized for amide bond formation involving this benzoic acid?

- Methodology :

- Reagent Selection : HATU outperforms other coupling agents (e.g., EDCI/HOBt) in terms of yield and reaction time for sterically hindered substrates .

- Solvent Effects : Dry DMF minimizes side reactions compared to THF or acetonitrile.

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent racemization or decomposition .

Q. How should researchers address contradictory data in synthesis yields or byproduct formation?

- Methodology :

- Byproduct Analysis : Use LC-MS or preparative TLC to isolate and identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates).

- Reproducibility Checks : Ensure consistent drying of solvents and substrates; moisture can deactivate HATU or BBr₃ .

Q. What role do the methoxy and trifluoromethyl groups play in the compound’s reactivity and bioactivity?

- Reactivity :

- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks during amide formation .

- The methoxy group can act as a directing group in electrophilic substitution reactions but requires harsh conditions (BBr₃) for deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。